molecular formula C8H7Br2NO2 B14635004 1-(1,2-Dibromoethyl)-2-nitrobenzene CAS No. 53534-15-9

1-(1,2-Dibromoethyl)-2-nitrobenzene

Cat. No.: B14635004
CAS No.: 53534-15-9
M. Wt: 308.95 g/mol
InChI Key: IVIYKVJCZYCVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Dibromoethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where a nitro group and a dibromoethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,2-Dibromoethyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrobenzyl alcohol, followed by the addition of bromine to the resulting intermediate. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dibromoethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of 1-(1,2-Dibromoethyl)-2-aminobenzene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

1-(1,2-Dibromoethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,2-Dibromoethyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dibromoethyl group can undergo substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.

Comparison with Similar Compounds

1-(1,2-Dibromoethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

    1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Another brominated compound with different structural features and applications.

    1,2-Dibromoethylbenzene: Lacks the nitro group, leading to different chemical properties and reactivity.

    2-Nitrobenzyl bromide: Contains a nitro group and a bromomethyl group, with distinct reactivity patterns.

The uniqueness of this compound lies in its combination of a nitro group and a dibromoethyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

53534-15-9

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

1-(1,2-dibromoethyl)-2-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c9-5-7(10)6-3-1-2-4-8(6)11(12)13/h1-4,7H,5H2

InChI Key

IVIYKVJCZYCVQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CBr)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.